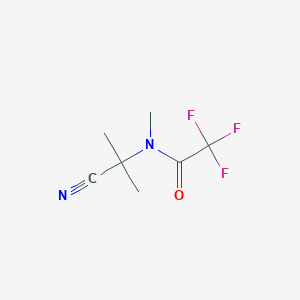![molecular formula C13H20F6N2O5 B1377720 [1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt CAS No. 1651840-82-2](/img/structure/B1377720.png)
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt
Descripción general
Descripción
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a chemical compound with the CAS Number: 1651840-82-2 . It has a molecular weight of 398.3 . The IUPAC name for this compound is (1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate) . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Peptidomimetic Chemistry
The azetidine ring in this compound serves as an amino acid surrogate, which is particularly useful in peptidomimetic chemistry. This application is significant for the development of peptide-based drugs that can resist enzymatic degradation, thus enhancing their therapeutic potential .
Nucleic Acid Chemistry
Due to its structural similarity to natural nucleosides, this compound finds application in nucleic acid chemistry. It can be used to create analogs that may inhibit or modulate the function of nucleic acids, offering pathways for novel drug discovery .
Catalytic Processes
The compound’s reactivity makes it suitable for catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are foundational in creating complex organic molecules, which can have implications in pharmaceutical synthesis and material science .
Ring-Opening Reactions
As a strained heterocyclic compound, it is an excellent candidate for ring-opening reactions. This property is exploited in synthetic organic chemistry to produce a variety of functionalized molecules with potential applications in drug development and industrial chemistry .
Antimicrobial Agents
Research indicates that derivatives of azetidine, such as this compound, show promising results as antimicrobial agents. They can be compared to reference drugs like amoxicillin for antibacterial properties, suggesting their use in developing new antimicrobial therapies .
Anticancer Research
Compounds containing the azetidine moiety are being explored for their anticancer properties. The ability to synthesize functionally decorated heterocyclic compounds may lead to the discovery of new anticancer drugs .
GABA Receptor Modulation
This compound can act as a structural analogue for 4-aminobutanoic acid (GABA), potentially leading to the development of positive allosteric modulators of GABA A receptors. Such modulators are important in the treatment of neurological disorders .
Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to the synthesis of a wide range of heterocyclic compounds. These compounds have a broad spectrum of biological relevance and can be used to architect novel hybrid pharmacophores with enhanced potential and efficacy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYWORGFLRUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)




![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

